molecular formula C15H20O2 B018231 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 103031-30-7

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B018231
M. Wt: 232.32 g/mol
InChI Key: KSEZYZSBKCPEKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves multi-step reactions starting from basic naphthalene derivatives. For instance, 2-acetyl-5,6,7,8-tetrahydronaphthalene can undergo reactions with different aromatic aldehydes to produce various derivatives, showcasing the versatility of naphthalene compounds in synthetic chemistry (Hamdy et al., 2013). Moreover, a concise synthesis approach has been developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol and its derivatives, indicating the feasibility of synthesizing structurally complex naphthalene derivatives in significant quantities (Zherebtsov et al., 2020).

Molecular Structure Analysis

The molecular structure of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives is characterized by the presence of tetramethyl groups and a carboxylic acid functional group, contributing to the compound's unique chemical and physical properties. Structural studies of organoboron compounds related to this molecule reveal intricate molecular geometries and the potential for forming novel chelate structures (Kliegel et al., 1989).

Chemical Reactions and Properties

The chemical reactivity of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives involves various transformations, such as cyclisation reactions leading to the formation of 1,2,3,4-tetrahydronaphthalenes from valeric acids through lead tetra-acetate oxidation (Davies & Waring, 1968). Such reactions demonstrate the compound's utility in generating complex cyclic structures.

Physical Properties Analysis

The physical properties of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different chemical environments. While specific studies on these properties were not identified in the search, they can generally be inferred from related compounds in the literature.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the application of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in synthesis and material science. For example, the dehydration of hydroxy-substituted derivatives in the presence of acid catalysts highlights the compound's susceptibility to condensation and cyclization reactions (Morozova et al., 2008).

Scientific Research Applications

  • Biologically Active Derivatives Synthesis : This compound is used in the synthesis of biologically active derivatives, such as the retinoid agonist disila-bexarotene, which has potential applications in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).

  • Stem Cell Research : Derivatives like 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylethynyl)benzoic acid have been shown to induce neural differentiation in human pluripotent stem cells, indicating a potential application in regenerative medicine and stem cell research (Christie et al., 2008).

  • Immunomodulatory Effects : Novel tetrahydronaphthalene derivatives can decrease nitrite levels in macrophage cells, suggesting potential applications in immunology and inflammation research (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).

  • Synthesis of Opioid Analgesics : A cooperative catalytic system using these compounds allows the construction of tetrahydronaphthalenes with quaternary centers, applicable in synthesizing opioid analgesic eptazocine (Liu et al., 2018).

  • Radiochemical Research : Compounds like [(11)C]Am80 and [(11)C]methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate synthesized from these derivatives have potential applications in scientific research, particularly in the field of radiochemistry (Takashima-Hirano, Ishii, & Suzuki, 2012).

Future Directions

The future directions for the research and application of this compound could involve further exploration of its properties and potential uses. For instance, its role as a photoinitiator could be further investigated .

properties

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEZYZSBKCPEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280982
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

CAS RN

103031-30-7
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of 3.8 g (16.5 mmol) of 5,5,8,8-tetramethyl-2-acetyl-5,6,7,8-tetrahydronaphthalene from the preceeding Example 3, 70 ml of 5.25% aqueous sodium hypochlorite (49 mmol), 25 ml of aqueous 2N NaOH and 30 ml of dioxane was heated at 60°-70° C. for 2 hours. The mixture was allowed to cool and the oily organic layer removed. Then the aqueous layer was washed with two portions of ether. The aqueous layer was then treated with sodium metabisulfite solution until the solution was negative to the potassium iodide.starch test. The aqueous layer was then cooled and acidified with H2SO4. The resultant white precipitate was collected by filtration and washed with water. This crude product was further purified by recrystallization from an ethanol/water mixture to give the title compound as a white, crystalline solid. PMR (CDCl3): δ 1.31 (6H, s), 1.32 (6H, s), 1.71 (4H, s), 7.40 (1H, d, J~8.8 Hz), 7.85 (1H, dd, J~8.8 Hz, 1.8 Hz), 8.08 (1H, d, J~1.8 Hz).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis process is as set forth in the chemical reaction formula below. The KMnO4 in the reaction path stands for potassium permanganate. To 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-methylnaphthalene (3.52 g, 17.4 mmol) were added pyridine (12 mL), potassium permanganate (6.70 g, 42.4 mmol), and sodium hydroxide (1.00 g, 25.0 mmol) followed by stirring at 95° C. for 5 hours. The reaction solution was filtrated by celite and the filtrate was made acidic by adding hydrochloric acid. After extraction by ethyl acetate, the liquid was dried over magnesium sulfate, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography using hexane/ethyl acetate (4/1) as an elution solvent. The yield was 141.6 mg (3%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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3.52 g
Type
reactant
Reaction Step Three
Quantity
6.7 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A three neck round bottom flask (250 ml) equipped with a magnetic stirrer was charged with pyridine (37.5 mL), H2O (12.5 ml) and NaOH (0.39 g, 9.8 mmol). 1,1,4,4,6-Pentamethyltetrahydronaphtalene 1 (1.00 g, 4.9 mmol) and KMnO4 (3.12 g, 19.8 mmol) were added successively. The reaction mixture was stirred and heated at 95° C. for 16 h and cooled to 1° C. using an ice-water bath. HCl (6 N, 100 mL) was added to acidify to pH=1 and the product was extracted with EtOAc (5×100 mL), dried over Na2SO4, filtered to give after evaporation 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid 2 (0.65 g, 57% yield) as a white solid.
Name
1,1,4,4,6-Pentamethyltetrahydronaphtalene
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.39 g
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Three
Quantity
37.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ML Churchman, J Low, C Qu, EM Paietta, LH Kasper… - Cancer cell, 2015 - cell.com
Alterations of IKZF1, encoding the lymphoid transcription factor IKAROS, are a hallmark of high-risk acute lymphoblastic leukemia (ALL), however the role of IKZF1 alterations in ALL …
Number of citations: 176 www.cell.com
B Zhao - 2010 - escholarship.mcgill.ca
The synthesis of highly substituted tropones is a very difficult task due to the lack of available synthetic methods. A one pot strategy for formation of cycloheptadiene acetal using a …
Number of citations: 4 escholarship.mcgill.ca

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